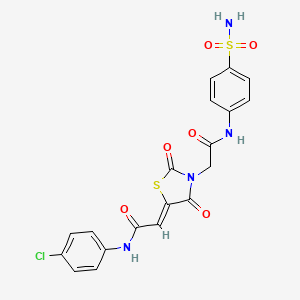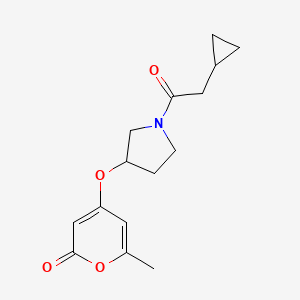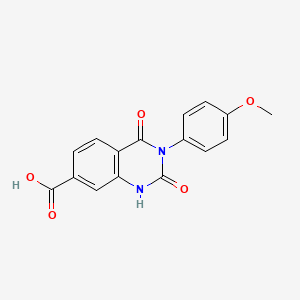![molecular formula C25H23N5O5 B2620837 methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886900-86-3](/img/no-structure.png)
methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography and Molecular Structure
Studies on compounds with similar complex structures, such as azilsartan methyl ester, have focused on crystallography to determine molecular conformations and interactions within crystalline structures. For instance, Zhengyi Li et al. (2015) detailed the crystal structure of azilsartan methyl ester, highlighting the significance of dihedral angles and hydrogen bonding in determining molecular stability and interactions (Zhengyi Li et al., 2015).
Synthesis and Reactivity
Research into the synthesis and reactivity of complex organic compounds offers insights into methodologies that could potentially apply to methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. For example, Mossaraf Hossain et al. (2018) investigated the reactivity of newly synthesized imidazole derivatives, employing a solvent-free synthesis pathway and discussing their properties through experimental and computational approaches (Hossain et al., 2018).
Anion Recognition and Sensing Applications
The study by P. Alreja and N. Kaur (2016) on the anion recognition capabilities of imidazo[4, 5-f][1,10] phenanthroline derivatives and their complexes highlights potential applications in sensing and molecular recognition. This research demonstrates how modifications to molecular structure can significantly enhance anion binding and sensing capabilities, a principle that could extend to the study of this compound for similar applications (Alreja & Kaur, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the attachment of the phenyl and methoxy-methyl groups. The final step involves the esterification of the carboxylic acid group with methyl acetate. ", "Starting Materials": [ "2-amino-6-chloropurine", "phenylhydrazine", "methyl 2-bromoacetate", "2-methoxy-5-methylphenylboronic acid", "copper (I) iodide", "potassium carbonate", "triethylamine", "acetic anhydride", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "a. React 2-amino-6-chloropurine with phenylhydrazine in the presence of acetic anhydride to form 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Synthesis of 8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. React 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with 2-methoxy-5-methylphenylboronic acid in the presence of copper (I) iodide and potassium carbonate to form 8-(2-methoxy-5-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "b. React 8-(2-methoxy-5-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with methyl 2-bromoacetate in the presence of triethylamine to form methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Esterification of the carboxylic acid group", "a. React methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate with sodium hydroxide and methyl iodide to form methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
Numéro CAS |
886900-86-3 |
Formule moléculaire |
C25H23N5O5 |
Poids moléculaire |
473.489 |
Nom IUPAC |
methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-15-10-11-19(34-3)17(12-15)30-18(16-8-6-5-7-9-16)13-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)14-20(31)35-4/h5-13H,14H2,1-4H3 |
Clé InChI |
UNNJSIMUXQWKCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)
![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)

![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2620768.png)
![3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620769.png)

![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)


